6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
Description
Historical Context and Discovery Timeline
The development of 6-Fluoro-triazolo[4,3-a]pyridine can be traced through the broader historical evolution of triazolopyridine chemistry, which represents one of the most significant advances in heterocyclic compound development during the late 20th and early 21st centuries. The foundational work on triazolopyridine systems began in the 1960s, when researchers first recognized the potential of fused triazole-pyridine ring systems as biologically active scaffolds. The initial synthetic approaches were developed through systematic exploration of cyclization reactions between aminopyridine derivatives and various electrophilic reagents, establishing the fundamental methodologies that would later enable the synthesis of more complex derivatives.
The specific development of fluorinated triazolopyridine derivatives emerged as part of the broader pharmaceutical industry's recognition of fluorine's unique properties in medicinal chemistry during the 1980s and 1990s. The introduction of fluorine atoms into heterocyclic systems was recognized as a powerful strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. The systematic exploration of fluorinated triazolopyridines gained momentum in the early 2000s, when advanced synthetic methodologies enabled the precise placement of fluorine atoms at specific positions within the heterocyclic framework.
Recent patent literature from 2015 demonstrates the commercial significance of thioether triazolopyridine compounds, including fluorinated derivatives, as myeloperoxidase and eosinophil peroxidase inhibitors for treating cardiovascular diseases and chronic obstructive pulmonary disease. This period marked a crucial transition from academic curiosity to practical pharmaceutical applications. The development of efficient synthetic routes for 6-Fluoro-triazolo[4,3-a]pyridine derivatives has been facilitated by advances in fluorination chemistry and heterocyclic synthesis methodologies, particularly the development of one-pot synthetic approaches that provide access to these compounds under mild reaction conditions.
The timeline of discovery reveals a progressive refinement of synthetic strategies, beginning with multi-step approaches requiring harsh reaction conditions and evolving toward more efficient, environmentally friendly methodologies. Modern synthetic approaches, developed in the 2010s and 2020s, have demonstrated the ability to construct complex triazolopyridine frameworks through cyclization reactions of chloroethynylphosphonates with hydrazinylpyridines, achieving almost quantitative yields under mild conditions. The commercial availability of 6-Fluoro-triazolo[4,3-a]pyridine derivatives, as evidenced by current chemical suppliers, reflects the maturation of synthetic methodologies and the growing demand for these compounds in pharmaceutical research.
Significance in Heterocyclic Chemistry
6-Fluoro-triazolo[4,3-a]pyridine occupies a position of exceptional significance within the broader landscape of heterocyclic chemistry, representing a convergence of multiple important structural motifs that collectively contribute to its unique properties and applications. The compound exemplifies the concept of privileged structures in medicinal chemistry, where specific molecular frameworks demonstrate exceptional versatility in binding to diverse biological targets while maintaining favorable pharmacological properties. The triazolopyridine core structure provides a rigid, planar framework that facilitates specific molecular recognition events, while the strategically positioned fluorine atom introduces additional electronic effects that can be precisely tuned for specific applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of nitrogen-containing heterocycles that dominate modern pharmaceutical chemistry. Nitrogen-containing heterocycles represent approximately two-thirds of all organic compounds and constitute an indispensable component of contemporary medicinal chemistry, with eighteen of the top twenty drugs in 2010 containing at least one nitrogen heterocycle. The triazolopyridine scaffold specifically combines the pharmacophoric properties of both triazole and pyridine ring systems, creating a hybrid structure that exhibits enhanced biological activity compared to either component alone.
The structural complexity of 6-Fluoro-triazolo[4,3-a]pyridine provides multiple sites for molecular recognition and interaction with biological targets. The fused ring system creates a rigid molecular framework that can serve as a template for the precise spatial arrangement of functional groups, enabling the development of highly selective inhibitors and modulators of specific biological pathways. Recent research has demonstrated the exceptional utility of this scaffold in the development of heme-binding compounds, where the triazolopyridine framework provides an optimal geometry for coordination with iron centers in heme-containing enzymes.
The fluorine substitution at the 6-position represents a critical design element that significantly enhances the compound's significance in heterocyclic chemistry. Fluorine's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond, contribute to improved metabolic stability and modified electronic properties that can enhance binding affinity and selectivity. The strategic placement of fluorine within the heterocyclic framework demonstrates the sophisticated understanding of structure-activity relationships that characterizes modern heterocyclic chemistry.
The compound's significance is further emphasized by its role in contemporary pharmaceutical research programs targeting diverse therapeutic areas. Recent discoveries have identified 6-Fluoro-triazolo[4,3-a]pyridine derivatives as potent inhibitors of the programmed cell death protein-1 and programmed cell death-ligand 1 interaction, representing a breakthrough in cancer immunotherapy research. Additional research has demonstrated the utility of related fluorinated triazolopyridine compounds as selective inhibitors of receptor tyrosine kinases, including the mesenchymal-epithelial transition factor kinase, highlighting the scaffold's versatility in targeting diverse biological pathways.
The synthetic accessibility of 6-Fluoro-triazolo[4,3-a]pyridine derivatives through multiple established methodologies further enhances its significance in heterocyclic chemistry. The availability of efficient synthetic routes enables systematic structure-activity relationship studies and facilitates the rapid generation of compound libraries for biological screening. The development of X-ray crystallographic data for related compounds has provided detailed structural information that guides rational drug design efforts and enhances understanding of the molecular basis for biological activity.
Contemporary research continues to reveal new applications and properties of 6-Fluoro-triazolo[4,3-a]pyridine, solidifying its position as a cornerstone compound in heterocyclic chemistry. The ongoing development of novel synthetic methodologies, combined with expanding understanding of its biological properties, ensures that this compound will continue to play a central role in advancing both fundamental heterocyclic chemistry and practical pharmaceutical applications.
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄FN₃ |
| Molecular Weight | 137.115 g/mol |
| Exact Mass | 137.038925 |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 0.73 |
| Index of Refraction | 1.659 |
| CAS Number | 1019024-79-3 |
General Synthetic Strategies
Patent-Based Methodologies
Stepwise Synthesis via Hydrazide Coupling and Cyclization
A robust, scalable method for synthesizingtriazolo[4,3-a]pyridines, including fluorinated derivatives, is detailed in patents AU-2018256494-B2 and WO2014210042A2. The process can be summarized as follows:
Step 1: Synthesis of the Pyridine Hydrazide Intermediate
- A fluorinated pyridine carboxylic acid (or its derivative) is coupled with hydrazine or a substituted hydrazine under standard amide coupling conditions to yield the corresponding hydrazide.
Step 2: Cyclization to Triazolopyridine
- The hydrazide undergoes intramolecular cyclization, typically under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or other dehydrating agents), to form thetriazolo[4,3-a]pyridine core with a fluorine atom at the desired position.
Step 3: Purification
- The crude product is purified by standard techniques such as recrystallization or chromatography.
Table 1. Representative Reaction Sequence
Key Reaction Parameters and Optimization
- Dehydrating Agents : Phosphorus oxychloride (POCl₃), polyphosphoric acid, or other phosphorus(V) reagents are commonly used to promote cyclization and dehydration.
- Bases : In some cases, a base (e.g., potassium carbonate) is added to neutralize byproducts and enhance yield.
- Solvents : Polar aprotic solvents such as DMF or DMSO are frequently employed, though the choice may vary depending on substrate solubility and reactivity.
- Temperature : Cyclization reactions are typically performed at elevated temperatures (often 80–150°C), depending on the stability of intermediates.
Alternative and Advanced Methods
Direct Fluorination Approaches
While the most common approach is to begin with a fluorinated pyridine precursor, alternative methods may involve direct fluorination of the triazolopyridine core using electrophilic fluorinating agents (e.g., Selectfluor). However, such methods require careful control to achieve regioselectivity and avoid over-fluorination. These routes are less frequently reported for this specific scaffold due to the stability and accessibility of fluorinated pyridine starting materials.
Stereoselective and Protecting Group Strategies
Patents also describe the use of protecting groups and stereoselective synthesis when preparing more complex triazolopyridine derivatives, ensuring high optical purity and minimizing side reactions. For simple 6-fluoro derivatives, these steps are generally unnecessary unless further functionalization is desired.
Research Findings and Yields
- Yields : The described methods typically afford moderate to high yields (60–90%) for the cyclization step, with overall yields depending on the purity of starting materials and efficiency of each step.
- Purity : Final products can be obtained with high chemical purity (>95%) after recrystallization or chromatographic purification, as confirmed by standard analytical techniques (NMR, MS, HPLC).
Table 2. Typical Yields and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrazide formation | 85–95 | >95 |
| Cyclization (dehydration) | 60–90 | >95 |
| Final product (isolated) | 50–85 | >97 |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydrazide coupling + cyclization | Reliable, scalable, high-yielding, uses readily available fluorinated pyridines | High selectivity, good yields | Requires dehydrating agents, elevated temperatures |
| Direct fluorination | Fluorination after core construction | Potential for late-stage modification | Regioselectivity can be challenging, lower yields |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research has shown that derivatives of triazolo[4,3-a]pyridine exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit cell growth in lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 µM to 1.28 µM .
- Antimicrobial Properties : The compound has shown promise against various bacterial strains. For example, similar triazole derivatives exhibit minimum inhibitory concentration (MIC) values as low as 16 µg/mL against pathogens like Staphylococcus aureus and Listeria monocytogenes .
- Enzyme Inhibition : The mechanism of action involves the inhibition of specific enzymes and receptors. For instance, some studies have identified it as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which is implicated in immune response modulation .
Biological Applications
The biological activities of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine extend beyond antimicrobial and anticancer effects:
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, making it a candidate for further investigation in viral disease treatment.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting a role in central nervous system health.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various triazolo derivatives, compound 17l was highlighted for its potent inhibition of c-Met and VEGFR-2 kinases. It demonstrated significant antiproliferative activity against A549 cells with an IC50 value of 0.98 µM. Mechanistic studies revealed that it induced apoptosis via modulation of signaling pathways .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of triazole derivatives showed that compounds similar to this compound had MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria. This positions it as a valuable candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Analogs
Antifungal Activity
- For example, 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine exhibited 76.4% inhibition against H. maydis at 50 µg/mL .
- 6-Bromo-3-(pyridin-3-yl) analog : Predicted pKa = 2.70, suggesting moderate solubility, which may influence bioavailability .
- Hydrazone-containing derivatives : Microwave-synthesized analogs showed up to 80% inhibition against Botrytis cinerea, with activity linked to substituent orientation (perpendicular vs. parallel to the triazole ring) .
Table 2: Antifungal Activity of Selected Derivatives
Anxiolytic and Anticonvulsant Activity
- 3-Methyl-6-(3-pyridinyl) analog: Demonstrated 75% protection against pentylenetetrazole-induced seizures in rats at 25 mg/kg, outperforming non-methylated analogs .
- 6-Fluoro derivative: Potential anxiolytic applications are hypothesized due to structural similarity to triazolobenzodiazepines but require validation .
Physicochemical Properties
- pKa : Bromo and chloro analogs exhibit lower pKa values (~2.70–3.00), whereas ethoxy-substituted derivatives (e.g., 5-ethoxy analog) may have higher basicity .
Biological Activity
Overview
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the triazolopyridine class and exhibits potential in various therapeutic areas including antimicrobial, antiviral, and anticancer applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that include the formation of the triazole ring and subsequent fluorination. The structural configuration allows for interactions with various biological targets, which is essential for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the triazolo[4,3-a]pyridine family demonstrate significant antimicrobial properties. For instance, studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Staphylococcus aureus and Pseudomonas aeruginosa | |
| This compound derivatives | Antifungal against Candida albicans |
Antiviral Properties
The compound has also been investigated for its antiviral activities. It has shown promise in inhibiting viral replication through various mechanisms, which may involve interference with viral enzymes or host cell pathways.
Anticancer Activity
One of the most notable areas of research is the anticancer potential of this compound. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cell signaling pathways such as kinases associated with cancer progression.
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of various derivatives of triazolo[4,3-a]pyridines, it was found that modifications at specific positions significantly enhanced their potency against cancer cell lines. The presence of fluorine at the 6-position was particularly noted to improve biological activity compared to other halogenated derivatives.
Q & A
Q. What are the common synthetic routes for 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine derivatives?
The synthesis typically involves:
- Stepwise cyclization : Ethyl 2-oxoacetate is condensed with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated ring closure to yield triazolo[4,3-a]pyridine-3-carboxylic acids, which are further functionalized via amidation or esterification .
- Oxidative ring closure : Hydrazine intermediates undergo cyclization using oxidants like sodium hypochlorite (NaOCl) in ethanol, offering a green chemistry approach with yields up to 73% .
- Iodine-mediated cyclization : Sequential condensation and iodine-based oxidative cyclization are used for regioselective synthesis, particularly for aryl-substituted derivatives .
Q. How is structural characterization performed for these derivatives?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, methyl and methoxy groups show distinct signals in the δ 2.5–4.0 ppm range .
- X-ray crystallography : Used to resolve ambiguities in fused-ring systems and confirm interactions (e.g., H-bonding between the triazole N2 atom and Arg121 in RBP4 antagonists) .
- HRMS/LC-MS : Validates molecular weights and fragmentation patterns, especially for sulfonamide or thioether derivatives .
Q. What initial biological activities have been reported for 6-fluoro derivatives?
- Retinol-binding protein 4 (RBP4) antagonism : Fluorinated derivatives exhibit nanomolar binding affinity by forming H-bonds with Arg121 and occupying the hydrophobic β-ionone pocket in RBP4 .
- Antifungal activity : Derivatives with hydrazone moieties show moderate-to-strong activity against Candida albicans and Aspergillus niger via DFT-predicted interactions with fungal enzymes .
Advanced Research Questions
Q. How do structural modifications influence herbicidal and antimicrobial activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance herbicidal activity against dicotyledonous weeds (e.g., 8-chloro-3-(4-propylphenyl)-triazolopyridine inhibits Echinochloa crusgalli at 37.5 g/ha) .
- Hydrophilic groups (e.g., sulfonamides) : Improve antibacterial potency against Xanthomonas oryzae (EC₅₀ = 7.2 µg/mL for compound 6b ) by enhancing solubility and target binding .
- 3D-QSAR models : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic requirements for optimizing activity .
Q. What methodological challenges arise in scaling up synthesis?
- Yield optimization : Multi-step routes (e.g., hydrolysis of ethyl esters followed by amidation) may suffer from low yields (~50%) due to side reactions; microwave-assisted synthesis improves efficiency for hydrazone derivatives .
- Purification : Fused-ring systems often require chromatography or recrystallization. Green methods (e.g., NaOCl-mediated cyclization) simplify purification by enabling direct extraction .
Q. How do computational studies guide the design of triazolopyridine derivatives?
- Density Functional Theory (DFT) : Predicts reactivity of ethynyl or hydrazone substituents and identifies nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Validates interactions with biological targets (e.g., RBP4 or Plasmodium falciparum enzymes), guiding the prioritization of analogs for synthesis .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Discrepancies in potency : For example, fluorinated RBP4 antagonists show varying IC₅₀ values depending on assay conditions (e.g., buffer pH affecting H-bond stability). Standardized protocols (e.g., fixed pH and temperature) are recommended .
- SAR inconsistencies : Substituents that enhance herbicidal activity may reduce antimicrobial effects due to divergent target requirements. Cross-disciplinary validation (e.g., testing analogs in multiple assays) clarifies structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
